![molecular formula C18H17ClN4O3 B2856721 3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921806-21-5](/img/structure/B2856721.png)
3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrrolopyrimidine derivative, which is a class of compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .
Molecular Structure Analysis
The molecular structure of this compound would be based on the fused ring system of the pyrrole and pyrimidine, with various functional groups attached at specific positions. These include a chlorophenyl group, a methyl group, and a pyrrolidine carbonyl group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. For instance, the pyrrolidine carbonyl group might undergo reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, properties such as solubility, melting point, boiling point, etc., would be influenced by the functional groups present and the overall structure of the molecule .Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structure Studies
Research on compounds structurally related to 3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has been focused on understanding their molecular and crystal structures. Studies have revealed the formation of orthorhombic crystals and the observation of rigid rings connected by single bonds in these compounds (Ratajczak-Sitarz et al., 1990).
Novel Synthesis and Properties
Research into the synthesis and properties of derivatives of pyrrolidine-dione compounds has been conducted. These studies have led to the creation of novel compounds with distinct properties, such as aromatic molecules with a diatropic pi-system and potential for oxidation reactions (Mitsumoto & Nitta, 2004).
Chemical Reactions and Synthesis Techniques
The compound has been a subject of interest in the field of chemical reactions and synthesis techniques. Studies have focused on efficient synthesis methods and the exploration of various chemical reactions involving pyrrolidine-dione and its derivatives (Klappa, Rich & McNeill, 2002).
Photolysis and Photochemical Processes
Research has also been conducted on the photochemical properties of related pyrimidinedione compounds. These studies have observed transformations like the formation of bicyclic products upon photolysis, providing insights into the photochemical behavior of these compounds (Shorunov et al., 2018).
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that the compound may interact with its targets to modulate their activities, resulting in its pharmacological effects.
Biochemical Pathways
It is known that pyrimidine derivatives can affect the activities of certain inflammatory mediators . This suggests that the compound may influence the biochemical pathways involving these mediators, leading to downstream effects such as the reduction of inflammation.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
It is known that pyrimidine derivatives can exhibit anti-inflammatory effects . This suggests that the compound may lead to a reduction in inflammation at the molecular and cellular levels.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-21-10-13(16(24)22-8-2-3-9-22)14-15(21)17(25)23(18(26)20-14)12-6-4-11(19)5-7-12/h4-7,10H,2-3,8-9H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFPAWMDJHXJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

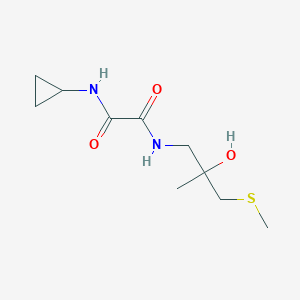
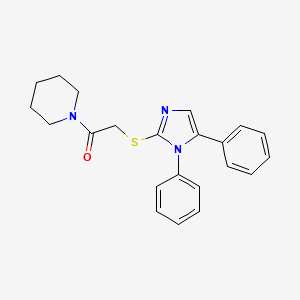
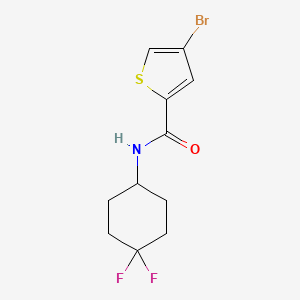

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea](/img/structure/B2856643.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide](/img/structure/B2856645.png)

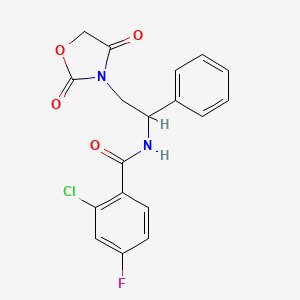

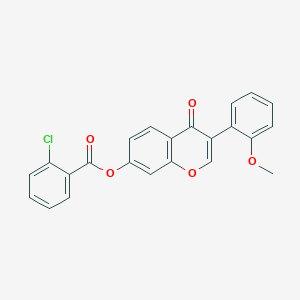
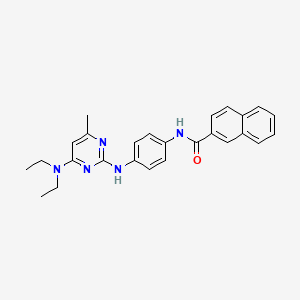
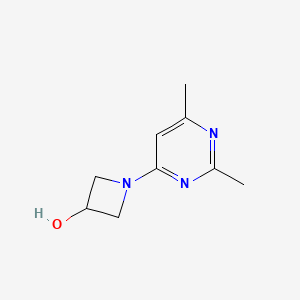
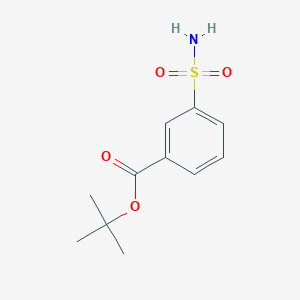
![N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2856659.png)